N-(4-isopropylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide
説明
N-(4-isopropylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide, also known as INH1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of cancer and other diseases. INH1 is a selective inhibitor of the Rho GTPase pathway, which plays a critical role in cell migration, proliferation, and survival.
作用機序
N-(4-isopropylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide selectively inhibits the Rho GTPase pathway by binding to the RhoA protein and preventing its activation. This leads to a decrease in actin stress fiber formation and cell migration, as well as an increase in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been shown to have a variety of biochemical and physiological effects. It inhibits the migration and invasion of cancer cells, induces cell cycle arrest and apoptosis, and sensitizes cancer cells to chemotherapy and radiation therapy. N-(4-isopropylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has also been found to inhibit the growth and metastasis of tumors in animal models.
実験室実験の利点と制限
One of the advantages of N-(4-isopropylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is its selectivity for the Rho GTPase pathway, which allows for specific targeting of cancer cells without affecting normal cells. However, the use of N-(4-isopropylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide in lab experiments is limited by its low solubility and stability, which can affect its efficacy and reproducibility.
将来の方向性
There are several future directions for the research and development of N-(4-isopropylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide. One area of focus is the optimization of its synthesis method to improve its solubility and stability. Another direction is the identification of novel targets for N-(4-isopropylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide in cancer cells, which could enhance its therapeutic potential. Additionally, the combination of N-(4-isopropylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide with other targeted therapies or immunotherapies could lead to improved outcomes for cancer patients.
科学的研究の応用
N-(4-isopropylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of cancer. It has been shown to inhibit the migration and invasion of cancer cells, as well as induce cell cycle arrest and apoptosis. N-(4-isopropylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
2-(4-nitropyrazol-1-yl)-N-(4-propan-2-ylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-10(2)11-3-5-12(6-4-11)16-14(19)9-17-8-13(7-15-17)18(20)21/h3-8,10H,9H2,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBHWZJCQHPSMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。